

physical and chemical properties of 3-Fluoro-2-methoxyaniline

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Compound of Interest

Compound Name: 3-Fluoro-2-methoxyaniline

Cat. No.: B156832

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An In-depth Technical Guide to 3-Fluoro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-Fluoro-2-methoxyaniline**, a key intermediate in various synthetic applications. The information is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties of 3-Fluoro-2-methoxyaniline

3-Fluoro-2-methoxyaniline, also known by its synonyms 3-Fluoro-2-methoxybenzenamine, 3-Fluoro-2-methoxyphenylamine, and 3-Fluoro-o-anisidine, is a substituted aniline derivative.^[1]^[2]^[3] Its chemical structure incorporates a fluorine atom and a methoxy group on the benzene ring, making it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Physical Properties

3-Fluoro-2-methoxyaniline is typically encountered as a liquid at room temperature.^[1]^[4] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of **3-Fluoro-2-methoxyaniline**

Property	Value	Source
Form	Liquid	[1][4]
Density	1.172 g/mL at 25 °C	[1][2]
Boiling Point	217.9 °C at 760 mmHg	
Flash Point	100 °C (212 °F)	[1][2]
Refractive Index	n ₂₀ /D 1.531	[1][2]

Chemical Properties

The chemical identity and key molecular descriptors for **3-Fluoro-2-methoxyaniline** are detailed in Table 2. These identifiers are crucial for database searches and regulatory documentation.

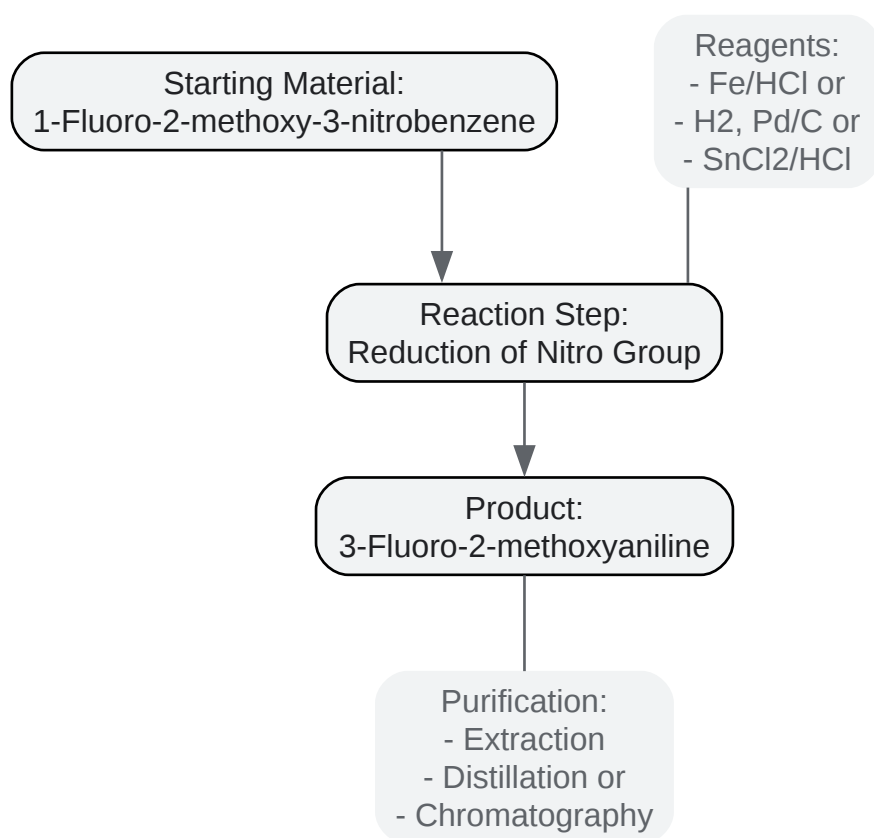
Table 2: Chemical and Molecular Properties of **3-Fluoro-2-methoxyaniline**

Property	Value	Source
CAS Number	437-83-2	[1][2][3][5]
Molecular Formula	C ₇ H ₈ FNO	
Molecular Weight	141.14 g/mol	[1][2][3][5]
Linear Formula	FC ₆ H ₃ (OCH ₃)NH ₂	[1][5]
SMILES String	COc1c(N)cccc1F	[1]
InChI	1S/C7H8FNO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3	[1]
InChI Key	RCYMPYMITUEHOJ-UHFFFAOYSA-N	[1]
Purity	Typically ≥97%	[1][4]

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of **3-Fluoro-2-methoxyaniline** are not readily available in the public domain, a plausible synthetic route can be inferred from methodologies used for structurally similar compounds. A general approach involves the reduction of a corresponding nitro-aromatic precursor.

A potential synthetic workflow is outlined in the diagram below. This process would typically start with a commercially available fluorinated and methoxylated nitrobenzene, which is then subjected to a reduction reaction to convert the nitro group to an amine.



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Caption: A plausible synthetic workflow for **3-Fluoro-2-methoxyaniline**.

The reactivity of **3-Fluoro-2-methoxyaniline** is characteristic of an aromatic amine. The amino group is nucleophilic and can participate in a variety of reactions, including diazotization, acylation, and alkylation. The aromatic ring is activated by the electron-donating amino and methoxy groups, making it susceptible to electrophilic aromatic substitution. The fluorine atom acts as a weak deactivator and influences the regioselectivity of such reactions.

Spectral Data

Detailed, experimentally verified spectral data (NMR, IR, Mass Spectrometry) for **3-Fluoro-2-methoxyaniline** are not widely published. Researchers requiring this information would likely need to acquire it experimentally upon obtaining a sample of the compound.

Safety and Handling

3-Fluoro-2-methoxyaniline is classified as a hazardous substance. It is acutely toxic if swallowed or in contact with skin.^{[1][2]} It also causes skin and serious eye irritation.^{[1][2]} The target organ for its toxicity is the respiratory system.^{[1][2]}

Table 3: GHS Hazard Information for **3-Fluoro-2-methoxyaniline**

Hazard	Code	Description
Pictogram	GHS06	Skull and crossbones
Signal Word	Danger	
Hazard Statements	H301 + H311	Toxic if swallowed or in contact with skin
H315	Causes skin irritation	
H319	Causes serious eye irritation	
H335	May cause respiratory irritation	
Precautionary Statements	P261, P264, P280, P301 + P310, P302 + P352 + P312, P305 + P351 + P338	Avoid breathing dust/fume/gas/mist/vapours/spray. Wash skin thoroughly after handling. Wear protective gloves/ protective clothing/ eye protection/ face protection. IF SWALLOWED: Immediately call a POISON CENTER/doctor. IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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